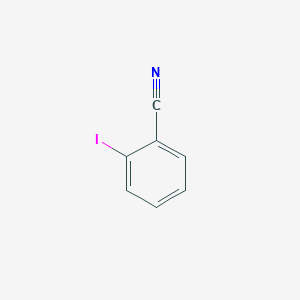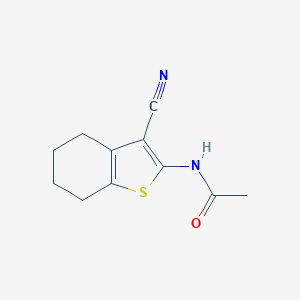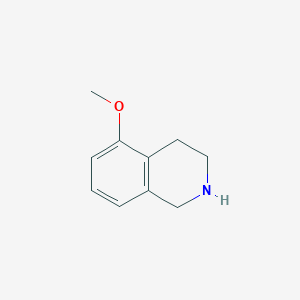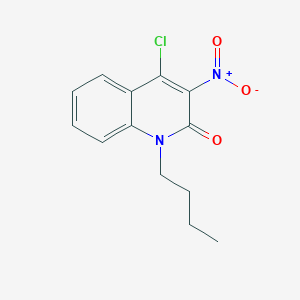
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a butyl group at the first position, a chlorine atom at the fourth position, and a nitro group at the third position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to the quinoline ring using a nitrating agent such as nitric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorinating agents like thionyl chloride.
Alkylation: Introduction of the butyl group through an alkylation reaction using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of reaction temperature and pressure to favor desired products.
Purification: Techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially altering the quinoline ring structure.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 1-Butyl-4-amino-3-nitroquinolin-2(1H)-one.
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of oxidized quinoline derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one depends on its interaction with specific molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
DNA Interaction: Intercalating into DNA and affecting replication or transcription processes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
1-Butyl-4-chloroquinolin-2(1H)-one: Lacks the nitro group, potentially altering its biological activity.
4-Chloro-3-nitroquinolin-2(1H)-one: Lacks the butyl group, which may affect its solubility and reactivity.
1-Butyl-3-nitroquinolin-2(1H)-one: Lacks the chlorine atom, influencing its chemical properties.
Uniqueness
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is unique due to the specific combination of substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
1-butyl-4-chloro-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-3-8-15-10-7-5-4-6-9(10)11(14)12(13(15)17)16(18)19/h4-7H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMDSQCSRJXBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433502 |
Source


|
| Record name | 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133306-31-7 |
Source


|
| Record name | 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
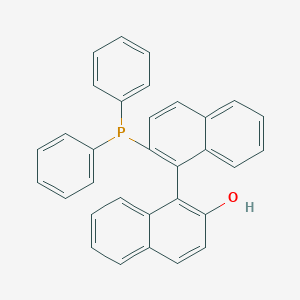
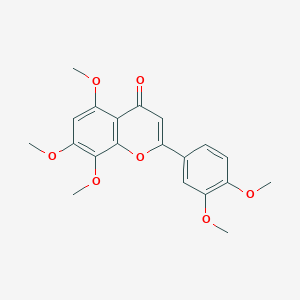
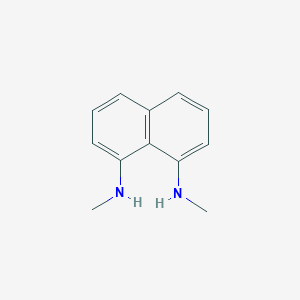
![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)
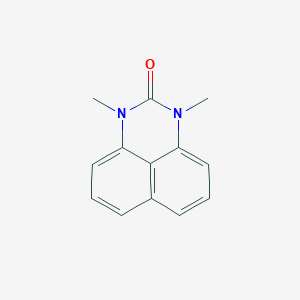
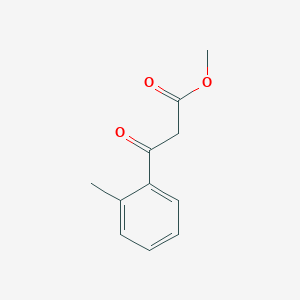
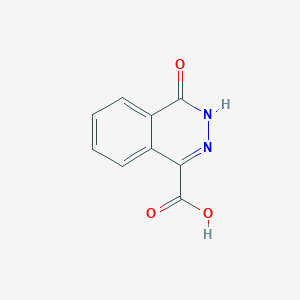
![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)

